4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile
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Overview
Description
4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group and a trifluoromethyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile typically involves multiple steps. . The piperidine ring is then constructed and functionalized with the phenyl and carbonitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The oxadiazole moiety is known to participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile: This compound shares the trifluoromethyl and carbonitrile functionalities but differs in the core structure and substituents.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a similar trifluoromethyl group but different core and functional groups.
Uniqueness
4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile is unique due to its specific combination of a piperidine ring, phenyl group, and trifluoromethyl-oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15F3N4O |
---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
4-phenyl-1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)14-22-21-13(24-14)10-23-8-6-15(11-20,7-9-23)12-4-2-1-3-5-12/h1-5H,6-10H2 |
InChI Key |
XZOOWQBYJLCYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=NN=C(O3)C(F)(F)F |
Origin of Product |
United States |
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